molecular formula C13H8N2O4 B13965924 5-Cyano-2-(2-furoylamino)benzoic acid

5-Cyano-2-(2-furoylamino)benzoic acid

Cat. No.: B13965924
M. Wt: 256.21 g/mol
InChI Key: JIAUXGVDDRGNBJ-UHFFFAOYSA-N
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Description

5-Cyano-2-(2-furoylamino)benzoic acid is an organic compound that features a cyano group, a furoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(2-furoylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with furoyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to scale up the synthesis process. Continuous flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(2-furoylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or furoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-Cyano-2-(2-furoylamino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyano-2-(2-furoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furoyl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-fluorobenzoic acid
  • 5-Cyano-2-formylbenzoic acid
  • 4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid

Uniqueness

5-Cyano-2-(2-furoylamino)benzoic acid is unique due to the presence of both a cyano group and a furoyl group attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

5-cyano-2-(furan-2-carbonylamino)benzoic acid

InChI

InChI=1S/C13H8N2O4/c14-7-8-3-4-10(9(6-8)13(17)18)15-12(16)11-2-1-5-19-11/h1-6H,(H,15,16)(H,17,18)

InChI Key

JIAUXGVDDRGNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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